molecular formula C12H15BrClNO2 B1597538 (R)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049741-27-6

(R)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1597538
CAS No.: 1049741-27-6
M. Wt: 320.61 g/mol
InChI Key: FQZLDJKMSRXAMF-UTONKHPSSA-N
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Description

(R)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a halogenated pyrrolidine derivative characterized by a 3-bromobenzyl substituent at the 2-position of the pyrrolidine ring and a carboxylic acid group, with a hydrochloride counterion. Its molecular formula is C₁₂H₁₅BrClNO₂, molecular weight 320.60, and CAS number 1049741-27-6 . Its stereochemistry (R-configuration) and substitution pattern are critical for interactions in biological or synthetic applications.

Properties

IUPAC Name

(2R)-2-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2.ClH/c13-10-4-1-3-9(7-10)8-12(11(15)16)5-2-6-14-12;/h1,3-4,7,14H,2,5-6,8H2,(H,15,16);1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZLDJKMSRXAMF-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC(=CC=C2)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](NC1)(CC2=CC(=CC=C2)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375953
Record name 2-[(3-Bromophenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049741-27-6
Record name 2-[(3-Bromophenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of ®-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Nucleophiles: Various nucleophiles, such as amines and thiols, can react with the bromobenzyl group.

Major Products Formed

The major products formed from these reactions include substituted pyrrolidines, oxidized derivatives, and cyclized N-heterocycles .

Mechanism of Action

The mechanism of action of ®-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The bromobenzyl group can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring provides structural stability and enhances binding affinity to the target molecules .

Comparison with Similar Compounds

Halogen-Substituted Analogs

Halogen substitution at the benzyl position significantly alters physicochemical properties. Key analogs include:

Compound Substituent Molecular Formula Molecular Weight CAS Number Key Differences
(R)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 3-Br C₁₂H₁₅BrClNO₂ 320.60 1049741-27-6 Reference compound; bromine offers moderate electronegativity and steric bulk.
(R)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 3-F C₁₂H₁₅FClNO₂ 275.71 N/A Fluorine’s high electronegativity may enhance solubility and metabolic stability.
(R)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 3-NO₂ C₁₂H₁₅ClN₂O₄ 286.71 1217755-41-3 Nitro group increases electron-withdrawing effects, altering reactivity.
(R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 4-I C₁₂H₁₅ClINO₂ 367.61 1049728-36-0 Iodine’s large size and polarizability may improve binding in hydrophobic pockets.

Structural Implications :

  • Steric and Hydrophobic Effects : Bromine (3-Br) and iodine (4-I) increase hydrophobicity and van der Waals interactions, but iodine’s larger size may sterically hinder binding in some contexts .

Stereoisomeric and Positional Analogs

The stereochemistry and substitution position on the pyrrolidine ring profoundly influence activity:

Compound Stereochemistry/Position CAS Number Key Differences
This compound R-configuration, 2-position 1049741-27-6 Optimal spatial arrangement for target binding in chiral environments.
trans-4-(3-Bromobenzyl)-L-proline hydrochloride 2S,4R configuration, 4-position 1049734-10-2 Substitution at the 4-position alters ring conformation and intermolecular interactions.

Implications :

  • The 2-position substitution in the reference compound ensures proximity of the benzyl group to the carboxylic acid, affecting hydrogen-bonding networks .
  • The 4-position analog (trans-4-(3-Bromobenzyl)-L-proline) may exhibit distinct conformational flexibility, impacting solubility and crystallinity .

Bioactive Pyrrolidine Derivatives

For example:

  • Cyclo 1-[2-(cyclopentanecarbonyl)-3-phenylpropionyl]-pyrrolidine-2-carboxylic acid (1-carbamoyl-propyl)-amide : A cyclic tetrapeptide with demonstrated antifungal activity, highlighting the role of pyrrolidine scaffolds in bioactive molecules .

Biological Activity

(R)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound belonging to the pyrrolidine family, characterized by a bromobenzyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neurological and psychiatric disorders. Its unique structural features enable interactions with various biological targets, making it a valuable candidate for drug development.

The molecular formula of this compound is C12_{12}H15_{15}BrClNO2_{2}, with a molecular weight of approximately 303.61 g/mol. The presence of the bromobenzyl group enhances its reactivity and biological interactions, which are crucial for its pharmacological applications.

Research indicates that this compound may act as both an agonist and antagonist at specific receptors, influencing various cellular signaling pathways. This dual action could be pivotal in developing therapeutics targeting conditions like depression and anxiety. The compound's ability to modulate receptor activity suggests potential applications in treating neurological disorders.

Biological Activity

The biological activity of this compound has been studied extensively:

  • Neuropharmacological Effects : Preliminary studies indicate that this compound may exhibit neuroprotective properties and could influence neurotransmitter systems, particularly those involving serotonin and dopamine.
  • Anticancer Potential : Similar pyrrolidine derivatives have shown promise in anticancer research. For instance, studies on related compounds suggest they can inhibit tumor growth in various cancer cell lines . The specific mechanisms through which this compound exerts its effects are still under investigation.

Case Studies

Several studies have highlighted the biological activities of related pyrrolidine compounds:

  • Study on Neuroactive Compounds : A study investigating the synthesis of neuroactive compounds using similar pyrrolidine derivatives found that modifications to the structure significantly influenced their biological activity, suggesting that this compound could be optimized for enhanced efficacy .
  • Anticancer Activity Assessment : In vitro tests on pyrrolidine derivatives revealed varying degrees of cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma). Compounds with similar structural motifs exhibited significant anticancer properties, indicating that this compound may also possess such activity .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Observation Reference
NeuropharmacologicalPotential modulation of serotonin and dopamine systems
AnticancerInhibitory effects on A549 lung cancer cells
Receptor InteractionActs as agonist/antagonist at various receptors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(R)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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